molecular formula C12H12N4O4 B11118687 Pyrazole-3-carboxamide, N-(4-methoxyphenyl)-1-methyl-4-nitro-

Pyrazole-3-carboxamide, N-(4-methoxyphenyl)-1-methyl-4-nitro-

Cat. No.: B11118687
M. Wt: 276.25 g/mol
InChI Key: QIQOIQCLZYRGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazole ring.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is carried out using nitric acid or a nitrating mixture under controlled conditions to introduce the nitro group at the desired position.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions, often using methoxybenzene derivatives and suitable catalysts.

    Formation of the Carboxamide Group: The final step involves the amidation reaction, where the carboxylic acid derivative of the pyrazole is reacted with amines to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro group can yield corresponding amines, which can further participate in various coupling reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and hydrogen gas (H~2~) in the presence of palladium catalysts are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N~3~-(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N3-(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence pathways related to inflammation, cell proliferation, and apoptosis, depending on the biological context.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.

    Methyl N-(4-methoxyphenyl)carbamate: Shares the methoxyphenyl group but differs in the functional groups attached to the core structure.

Uniqueness: N3-(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H12N4O4/c1-15-7-10(16(18)19)11(14-15)12(17)13-8-3-5-9(20-2)6-4-8/h3-7H,1-2H3,(H,13,17)

InChI Key

QIQOIQCLZYRGCT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-]

solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.